5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene is a complex organic compound known for its unique structural properties. This compound is part of the acenaphthylene family, which is characterized by its polycyclic aromatic hydrocarbon structure. The compound’s unique arrangement of carbon and hydrogen atoms makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to modulate these pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
- 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione
Uniqueness
5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
41908-42-3 |
---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H18/c1-3-15-7-9-17-11-13-19(21(5-1)23(15)17)20-14-12-18-10-8-16-4-2-6-22(20)24(16)18/h1-6,11-14H,7-10H2 |
InChI Key |
UDYVCQVWKSFLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=CC=C5CCC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.